

"phase diagram of the chromium-oxygen system at high pressures"

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Compound of Interest

Compound Name: Chromium;oxotin

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The Chromium-Oxygen System Under Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram of the chromium-oxygen (Cr-O) system at high pressures. The information presented is synthesized from experimental and theoretical studies, offering insights into the stability and transformations of various chromium oxides under extreme conditions. This document is intended to be a valuable resource for researchers in materials science, condensed matter physics, and chemistry, as well as for professionals in fields where high-pressure synthesis and material properties are critical.

Introduction to the Chromium-Oxygen System at High Pressure

The chromium-oxygen system is characterized by a variety of stable and metastable oxides, with chromium existing in different oxidation states. The most common and stable oxide at ambient conditions is Cr_2O_3 (eskolaite)[1]. However, under high pressures and temperatures, the phase diagram of the Cr-O system becomes significantly more complex, with the emergence of novel phases and structural transformations. Understanding these high-pressure phenomena is crucial for the synthesis of new materials with unique electronic, magnetic, and structural properties.

High-Pressure Behavior of Key Chromium Oxides

Chromium Dioxide (CrO₂)

Chromium dioxide (CrO₂) is a metastable ferromagnetic material at ambient pressure. Under compression, both theoretical calculations and experimental studies have shown that it undergoes a series of phase transitions.

Theoretical predictions, based on first-principles calculations, suggest a sequence of structural transformations for CrO₂ as pressure increases. The initial rutile-type structure is predicted to transform into a CaCl₂-type structure, followed by pyrite-type, Pnma, Fe₂P-type, and ultimately an I4/mmm structure at multi-megabar pressures[2][3][4]. A transition from a ferromagnetic to a non-magnetic state is also predicted to occur at the pyrite-Pnma transition[2][4].

Experimental investigations have provided evidence for the initial stages of this predicted sequence. In situ electrical resistivity, magneto-resistivity, and Hall-effect measurements have shown discontinuous changes in the Hall coefficient, carrier concentration, and mobility between 11.7 GPa and 14.9 GPa, which are attributed to the second-order structural transition from the rutile-type to the CaCl₂-type structure[5].

Table 1: Predicted High-Pressure Phases of CrO₂

Pressure Range (GPa)	Predicted Phase	Crystal Structure
Ambient	Rutile-type	Tetragonal
> 11.7 - 14.9	CaCl ₂ -type	Orthorhombic
Higher Pressures	Pyrite-type	Cubic
Pnma	Orthorhombic	
Fe ₂ P-type	Hexagonal	
I4/mmm	Tetragonal	

Chromium Sesquioxide (Cr₂O₃)

Chromium sesquioxide (Cr₂O₃) is the most stable oxide of chromium under a wide range of temperatures and pressures[1]. High-pressure studies on Cr₂O₃ have been conducted using

diamond anvil cells coupled with X-ray diffraction and Raman spectroscopy.

Experimental results indicate that Cr_2O_3 remains in its corundum structure up to at least 25 GPa at room temperature[6]. However, a subtle structural deformation is suggested to occur at approximately 13 GPa, as indicated by changes in the Raman spectrum[6]. This deformation is not accompanied by any significant features in the X-ray diffraction pattern[6]. High-pressure, high-temperature (HP-HT) synthesis experiments have successfully produced single crystallites of corundum-structured Cr_2O_3 at 22 GPa and 1950°C[7].

Table 2: High-Pressure Behavior of Cr_2O_3

Pressure (GPa)	Temperature (°C)	Observation	Reference
~13	Room Temperature	Slight structural deformation (Raman)	[6]
0 - 25	Room Temperature	Isotropic compressibility, no major phase transition (XRD)	[6]
22	1950	Synthesis of corundum-structured single crystallites	[7]
up to 15	up to 1600	Thermoelastic properties studied, remains corundum-type	[8]

Other High-Pressure Chromium Oxides

Studies on the Cr-O system under high oxygen pressures have revealed the existence and stability ranges of other chromium oxides.

- Chromium Pentaoxide (Cr_2O_5): This oxide is relatively stable below 200°C but dissociates into CrO_2 at higher temperatures under high oxygen pressure[9].

- Chromium Trioxide (CrO_3) and Higher Oxides: The decomposition of CrO_3 under elevated oxygen pressures can lead to the formation of various intermediate phases, including β -oxide, γ -oxide ($\text{CrO}_{2.85}$), Cr_6O_{15} , Cr_5O_{12} , and Cr_4O_{11} [10].

The pressure-temperature diagram for chromium oxides at high oxygen pressures shows that the stable regions of CrO_2 and Cr_2O_3 are separated by the dissociation pressure curve of CrO_2 [9].

Experimental Protocols

The investigation of the chromium-oxygen system at high pressures relies on specialized experimental techniques capable of generating and probing materials under extreme conditions.

High-Pressure Generation

- Diamond Anvil Cell (DAC): This is a primary tool for generating static high pressures, often reaching hundreds of gigapascals. The sample is compressed between the tips of two diamonds. The transparency of diamonds to a wide range of electromagnetic radiation allows for in situ measurements.
- Multi-Anvil Press: Used for synthesizing larger sample volumes at high pressures and temperatures. These presses use multiple anvils to compress a sample assembly.

In Situ Characterization Techniques

- X-ray Diffraction (XRD): Synchrotron X-ray sources are often coupled with DACs or multi-anvil presses to perform in situ XRD measurements. This technique provides information about the crystal structure and lattice parameters of the material under compression[6][8].
- Raman Spectroscopy: This technique is sensitive to vibrational modes of a material and can be used to detect subtle structural changes and phase transitions that may not be easily observable with XRD[6].

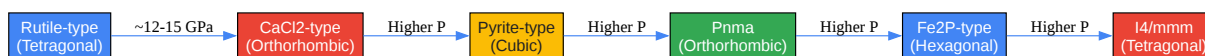
High-Pressure, High-Temperature (HP-HT) Synthesis

HP-HT synthesis is employed to create crystalline samples of high-pressure phases. This typically involves heating the sample within the high-pressure apparatus, for example, using a

laser heating system in a DAC or an internal furnace in a multi-anvil press^[7].

Visualizations

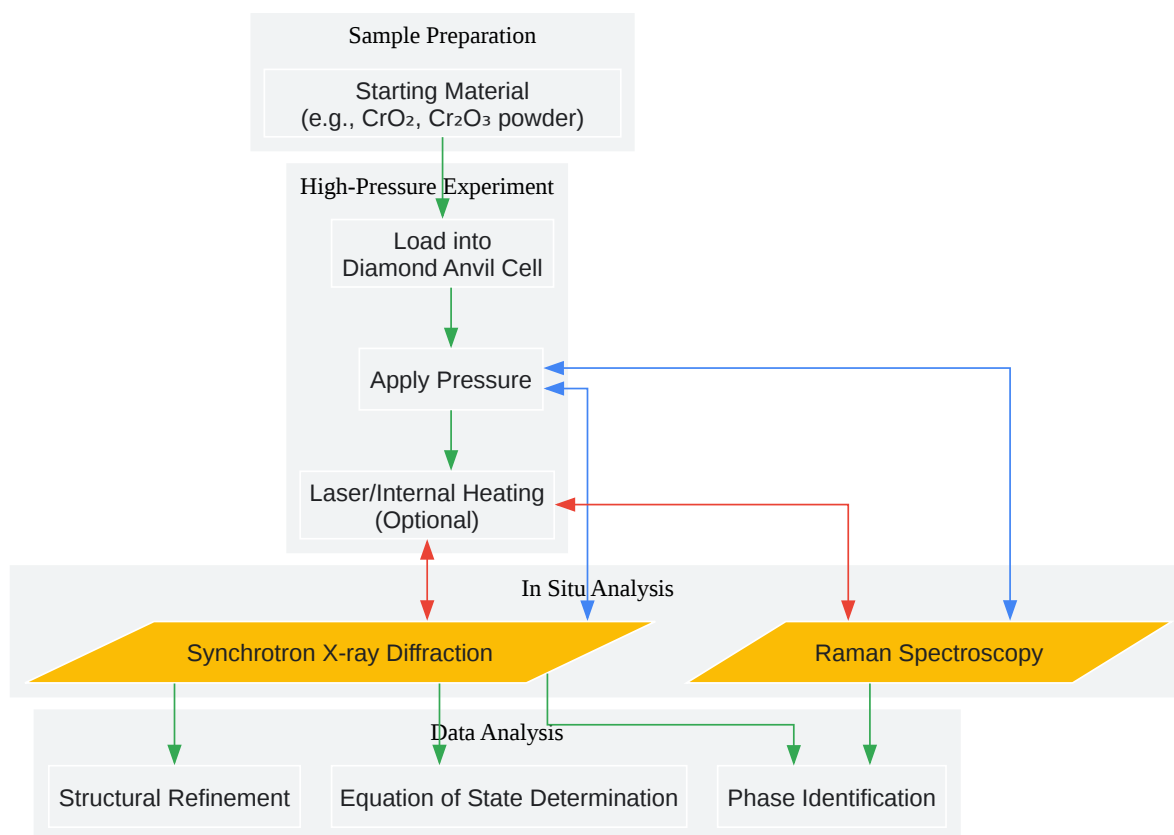
Predicted Phase Transition Pathway of CrO₂



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Caption: Predicted sequence of pressure-induced phase transitions in CrO₂.

Experimental Workflow for High-Pressure Studies



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Caption: A typical workflow for studying materials at high pressure.

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